molecular formula C15H22N2O2 B14845109 3-Tert-butyl-5-cyclopropoxy-N,N-dimethylisonicotinamide

3-Tert-butyl-5-cyclopropoxy-N,N-dimethylisonicotinamide

Katalognummer: B14845109
Molekulargewicht: 262.35 g/mol
InChI-Schlüssel: BQOTXLYCVZMBOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Tert-butyl-5-cyclopropoxy-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.351 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and an isonicotinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 3-Tert-butyl-5-cyclopropoxy-N,N-dimethylisonicotinamide involves several steps. One common method includes the reaction of tert-butylamine with cyclopropylcarbonyl chloride to form tert-butyl cyclopropylcarbamate. This intermediate is then reacted with N,N-dimethylisonicotinamide under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Analyse Chemischer Reaktionen

3-Tert-butyl-5-cyclopropoxy-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Wissenschaftliche Forschungsanwendungen

3-Tert-butyl-5-cyclopropoxy-N,N-dimethylisonicotinamide is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 3-Tert-butyl-5-cyclopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

3-Tert-butyl-5-cyclopropoxy-N,N-dimethylisonicotinamide can be compared with similar compounds such as tert-butyl N-(3-cyclopropoxy-5-methoxyphenyl)carbamate and other tert-butyl substituted hetero-donor compounds . These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the tert-butyl, cyclopropoxy, and isonicotinamide groups in this compound contributes to its distinct chemical properties and research applications.

Eigenschaften

Molekularformel

C15H22N2O2

Molekulargewicht

262.35 g/mol

IUPAC-Name

3-tert-butyl-5-cyclopropyloxy-N,N-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)11-8-16-9-12(19-10-6-7-10)13(11)14(18)17(4)5/h8-10H,6-7H2,1-5H3

InChI-Schlüssel

BQOTXLYCVZMBOF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CN=CC(=C1C(=O)N(C)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.